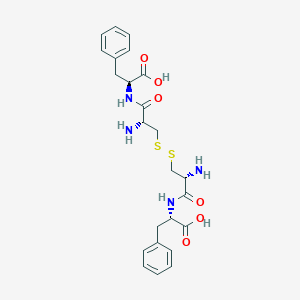

(H-Cys-Phe-OH)2

説明

特性

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-phenylethyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUJPPNUQZDHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62130-80-7 | |

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-phenylethyl)amino)-3-oxopropyl)dithio)propanoyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062130807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Structural Characterization of H Cys Phe Oh 2 Dimers

Disulfide Bond Architecture and Conformation in (H-Cys-Phe-OH)2

The conformation of the disulfide bond itself, described by the Cα-Cβ-Sγ-S'γ-C'β-C'α dihedral angles, is crucial. Ab initio molecular orbital calculations on simple disulfides and L-cystine suggest that the minimum energy conformation occurs at a disulfide dihedral angle of approximately 90°. researchgate.net This preference is primarily dictated by electronic effects, specifically the overlap of the sulfur atom orbitals. researchgate.net While the disulfide dihedral angle is largely independent of the substituents, the rotational barriers around the S-S bond are influenced by the size of the attached groups. researchgate.net In the context of this compound, the bulky phenylalanine residues would influence these rotational barriers.

The formation of the disulfide bond can occur intramolecularly or, as in this case, intermolecularly, leading to dimerization. frontiersin.orgnih.gov In some proteins, disulfide bonds are buried within hydrophobic cores, shielded from the solvent, which enhances their stability. pnas.org While this compound is a smaller molecule, the principle of a hydrophobic environment provided by the phenylalanine residues could similarly contribute to the stability of the disulfide linkage.

Table 1: Key Dihedral Angles in Disulfide Bond Conformation

| Dihedral Angle | Description | Typical Values |

|---|---|---|

| χ1 (N-Cα-Cβ-Sγ) | Rotation around the Cα-Cβ bond | Varies |

| χ2 (Cα-Cβ-Sγ-S'γ) | Rotation around the Cβ-Sγ bond | Varies |

| χ3 (Cβ-Sγ-S'γ-C'β) | Rotation around the S-S bond | ~ ±90° |

| χ'2 (Sγ-S'γ-C'β-C'α) | Rotation around the S'γ-C'β bond | Varies |

Role of Phenylalanine Residues in Dimer Stability and Interactions

The phenylalanine (Phe) residues play a multifaceted role in the stability and interaction of this compound dimers. Phenylalanine is a hydrophobic amino acid, and its aromatic side chain (a phenyl group) is a key contributor to non-covalent interactions that stabilize the dimeric structure and promote further aggregation. proteinstructures.com

Furthermore, the aromatic rings of phenylalanine are capable of engaging in several types of stabilizing interactions:

π-π Stacking: The interaction between the electron clouds of two aromatic rings. This is a significant stabilizing force in many biological and synthetic systems.

Cation-π Interactions: The interaction between the electron-rich π system of the phenyl ring and a cation. While less likely to be the primary stabilizing force within the neutral dimer itself, it could play a role in interactions with the surrounding environment.

Hydrogen-π Interactions: The interaction between a polar hydrogen atom (e.g., from an amide group) and the π-electron cloud of the phenyl ring. nih.gov

Studies on phenylalanine-containing peptides have shown that the aromatic side chains are crucial for self-assembly and the formation of ordered structures. rsc.org In fact, research indicates a higher frequency of aromatic residues like phenylalanine and tyrosine near cysteine residues in certain protein families, suggesting a functional or structural relationship. scirp.org The flexibility of the phenylalanine side chain, due to the methylene (B1212753) group, is also thought to be important for achieving optimal stacking and assembly. researchgate.net

Intermolecular Hydrogen Bonding Networks within this compound Aggregates

Beyond the individual dimer, this compound can form larger aggregates, which are held together by a network of intermolecular hydrogen bonds. Hydrogen bonds are directional, non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. chemguide.co.uk

In this compound aggregates, several functional groups can participate in hydrogen bonding:

The amide groups (-CONH-) of the peptide backbone can act as both hydrogen bond donors (N-H) and acceptors (C=O). These interactions can lead to the formation of chains or sheet-like structures, similar to those seen in proteins. unibo.itdocbrown.info

The carboxylic acid groups (-COOH) can form strong hydrogen bonds, often resulting in a "carboxylic ring dimer" where two carboxylic acid groups hydrogen bond with each other. unibo.it

The amino groups (-NH2) at the N-terminus are also potent hydrogen bond donors.

The formation of these extensive hydrogen bonding networks is a key factor in the crystallization and aggregation behavior of dipeptides. unibo.itnih.gov For instance, X-ray diffraction studies of similar phenylalanine-based molecules have revealed both homo-intermolecular hydrogen bonds (e.g., between two carboxylic acid groups) and hetero-intermolecular hydrogen bonds (e.g., between amide and carboxylic acid groups), leading to the formation of robust 2D or 3D networks. unibo.itnih.gov The presence of water molecules can also mediate hydrogen bonding, further stabilizing the aggregate structure. rsc.org

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Donor/Acceptor |

|---|---|

| Amine (-NH2) | Donor |

| Amide (-NH) | Donor |

| Carboxyl (-OH) | Donor |

| Carbonyl (C=O) | Acceptor |

π-π Stacking Interactions in Aromatic Dipeptide Dimers

π-π stacking is a crucial non-covalent interaction that contributes significantly to the stability of this compound dimers and their aggregates. wikipedia.org This interaction arises from the attractive forces between the delocalized π-electron systems of the phenylalanine aromatic rings. While often associated with aromatic side chains, π-π interactions can also involve the peptide backbone itself. nih.govelifesciences.org

There are several geometries for π-π stacking, including:

Face-to-face (sandwich): The aromatic rings are parallel and directly on top of each other.

Offset stacked: The rings are parallel but shifted relative to one another.

T-shaped (edge-to-face): The edge of one ring points towards the face of another.

The importance of aromatic interactions is highlighted in studies of various dipeptides, where those containing phenylalanine and tryptophan show the highest propensity for self-assembly. rsc.org Molecular dynamics simulations and X-ray diffraction studies have confirmed that the tight packing of aromatic moieties is a key stabilizing factor in such supramolecular structures. rsc.org

Stereochemical Influences on this compound Dimer Structures

The stereochemistry of the constituent amino acids, L-cysteine and L-phenylalanine, has a profound impact on the three-dimensional structure of the this compound dimer. The "L" configuration at the α-carbon of each amino acid residue dictates a specific spatial arrangement of the side chains and backbone functional groups.

This inherent chirality influences the preferred conformations of the peptide backbone and the side chains, which in turn affects the geometry of the intermolecular interactions. For example, the relative orientation of the phenyl rings, crucial for π-π stacking, will be constrained by the L-configuration of the phenylalanine residues. Similarly, the possible hydrogen bonding patterns will be determined by the specific spatial presentation of the donor and acceptor groups, which is a direct consequence of the stereochemistry.

Studies on different stereoisomers of peptides have shown that a change in chirality (e.g., from L to D) can lead to dramatically different self-assembled structures. For instance, the use of D-phenylalanine in a hydrogel-forming peptide was shown to make it suitable for applications requiring slow degradation, indicating a difference in the stability and packing of the assembled structure. researchgate.net Therefore, the specific L,L-configuration of this compound is a critical determinant of its unique structural characteristics.

Computational and Spectroscopic Approaches for Conformational Analysis of this compound

A combination of computational and spectroscopic techniques is essential for a thorough conformational analysis of this compound.

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to explore the conformational landscape of the dimer, predict stable conformers, and calculate their relative energies. beilstein-journals.orgresearchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, including those of the disulfide bridge. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dimer and its aggregates in solution, providing insights into the stability of different conformations and the nature of intermolecular interactions over time. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. beilstein-journals.org 1H and 13C NMR spectra can provide information about the chemical environment of each atom. nih.govacs.org For instance, the chemical shift of the β-carbon of cysteine can indicate whether it is in a reduced (thiol) or oxidized (disulfide) state. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of functional groups and can be used to identify the presence of hydrogen bonding. beilstein-journals.org Shifts in the characteristic absorption bands of N-H and C=O groups can indicate their participation in hydrogen bonds.

UV-Visible Spectroscopy: The aromatic phenylalanine residues give this compound a characteristic UV absorption spectrum. Changes in this spectrum can be used to monitor aggregation and interactions involving the phenyl rings. academie-sciences.fr

X-ray Diffraction: For crystalline samples, single-crystal X-ray diffraction can provide the most precise and unambiguous determination of the three-dimensional structure, including the details of the disulfide bond geometry, hydrogen bonding network, and π-π stacking interactions. unibo.itnih.gov

By integrating the results from these diverse computational and spectroscopic methods, a comprehensive understanding of the structural characterization of this compound dimers can be achieved.

Self Assembly Mechanisms and Nanostructure Formation of H Cys Phe Oh 2

Driving Forces for (H-Cys-Phe-OH)₂ Supramolecular Assembly

The spontaneous organization of (H-Cys-Phe-OH)₂ into ordered, stable architectures is propelled by a combination of non-covalent interactions. nih.govrsc.org These forces, while individually weak, collectively provide the thermodynamic impetus for the self-assembly process. Key interactions include hydrogen bonding between peptide backbones, electrostatic interactions involving the terminal amino and carboxyl groups, hydrophobic effects, and aromatic π-π stacking. nih.govresearchgate.netmdpi.comacs.org The interplay of these forces dictates the final, well-defined molecular patterns of the assembled nanostructures. nih.gov

| Driving Force | Description | Contributing Moieties |

|---|---|---|

| Cysteine Redox Chemistry | Oxidation of thiol groups on two Cys-Phe monomers forms a covalent disulfide bridge, creating the (H-Cys-Phe-OH)₂ dimer. This dimerization is a key step that directs subsequent non-covalent assembly pathways. researchgate.netmdpi.com | Cysteine Thiol (-SH) Groups |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment to minimize contact with water molecules. nih.gov This is a major contributor to the initial aggregation and stability of the core structure. mdpi.com | Phenylalanine Side Chains (Phenyl group) |

| Aromatic (π-π) Stacking | Attractive, non-covalent interactions between the aromatic rings of phenylalanine residues. This directional interaction helps to organize the peptides into ordered, hierarchical structures. nih.govfrontiersin.org | Phenylalanine Side Chains (Phenyl group) |

| Hydrogen Bonding | Directional interactions between hydrogen atoms and electronegative atoms (O, N) in the peptide backbone (amide and carbonyl groups). acs.org This is crucial for forming stable secondary structures, such as β-sheets, that often underpin fibrillar assemblies. rsc.orgacs.org | Peptide Backbone (-NH, -C=O), Terminal Groups (-NH₃⁺, -COO⁻) |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups. The zwitterionic nature of the peptide (presence of -NH₃⁺ and -COO⁻) allows for the formation of salt bridges that stabilize the assembly. nih.gov | Terminal Amino (-NH₃⁺) and Carboxyl (-COO⁻) Groups |

Influence of Cysteine Redox Chemistry on Self-Assembly Modulations

The presence of a cysteine residue introduces a dynamic element to the self-assembly process through its thiol (-SH) group's redox activity. researchgate.netmdpi.com The oxidation of two separate H-Cys-Phe-OH monomers to form the disulfide-linked dimer, (H-Cys-Phe-OH)₂, is a critical modulating factor. nih.govresearchgate.net This covalent dimerization can act as a trigger or a director for supramolecular organization.

Research on analogous peptides, such as the acetylated and amidated Phe-Phe-Cys, has demonstrated that the oxidation state of cysteine directly controls the resulting nanostructure. mdpi.com Under reductive conditions, where the peptide exists as a monomer with a free thiol group, it tends to form nanospheres. Conversely, under oxidative conditions that promote the formation of the disulfide-bound dimer, the assembly pathway shifts to produce nanofibrils. mdpi.com This redox-dependent modulation allows for external control over the self-assembly process, a principle widely exploited in nature for directing protein assembly. mdpi.comnih.gov The protonation state of the cysteine ligand is also closely linked to redox transformations within the protein scaffold, further influencing stability and conformation. pnas.org

Contributions of Hydrophobic and Aromatic Interactions to Hierarchical Assembly

The phenylalanine residue is central to the hierarchical assembly of (H-Cys-Phe-OH)₂ due to its hydrophobic and aromatic nature. rsc.orgmdpi.com The phenyl rings of adjacent peptides engage in π-π stacking, an interaction that helps to stabilize and order the supramolecular structure, often compared to the "glue" that holds peptide assemblies together. researchgate.net

These aromatic interactions, in concert with general hydrophobic forces that drive the phenyl groups to cluster away from water, facilitate a bottom-up, hierarchical assembly process. nih.govfrontiersin.org Initially, individual dimers may aggregate into smaller clusters. These clusters then organize into more complex, higher-order structures like fibrils or tubes. rsc.org Molecular dynamics simulations of similar aromatic peptides confirm that interactions between aromatic side chains, often in "T-shaped" contacts, are critical for both the early stages of assembly and the stability of the final nanostructures. rsc.org The combination of directional hydrogen bonds and less specific hydrophobic and aromatic interactions allows for the formation of complex and stable nano-architectures. researchgate.net

pH and Solvent-Controlled Morphological Transitions of (H-Cys-Phe-OH)₂ Aggregates

The morphology of peptide aggregates is highly sensitive to environmental conditions such as pH and solvent composition. reading.ac.uknih.gov For (H-Cys-Phe-OH)₂, changes in pH can alter the protonation state of the terminal α-amino group (NH₃⁺) and α-carboxyl group (COO⁻). This modifies the net charge of the molecule, influencing the electrostatic interactions (attraction and repulsion) between dimers and thereby affecting how they pack into larger structures. reading.ac.uk For example, in related peptide amphiphiles, adjusting the solution pH can trigger transitions between nanofibrils and spherical micelles. reading.ac.ukacs.org

The choice of solvent is also a powerful tool for controlling morphology. A common technique involves dissolving the peptide in an organic solvent like hexafluoro-2-propanol (HFIP), where it exists in a monomeric or non-associated state, and then introducing it into an aqueous solution to trigger assembly. rsc.orgnih.gov The properties of the solvent system, such as polarity and its ability to form hydrogen bonds, directly impact the strength of the hydrophobic interactions and can favor the formation of specific morphologies. nih.govchemrxiv.org Studies on Fmoc-Phe-Phe have shown that using different solvents (e.g., ethanol (B145695) vs. DMSO) for the solvent-switch method results in distinct fiber network morphologies and material properties. nih.gov Similar principles apply to (H-Cys-Phe-OH)₂, where the balance between peptide-peptide and peptide-solvent interactions can be tuned to select for a desired nanostructure. mdpi.com

Formation of Diverse Nanostructures from (H-Cys-Phe-OH)₂ and Analogs

The self-assembly of (H-Cys-Phe-OH)₂ and its analogs can yield a wide array of nanostructures, with the final morphology being a product of the intrinsic molecular properties and the external assembly conditions. frontiersin.orgmdpi.com

Nanospheres and Vesicles

The introduction of a cysteine residue into a phenylalanine-containing peptide sequence has been shown to favor the formation of spherical structures. mdpi.comcore.ac.uk For instance, the tripeptide H-Cys-Phe-Phe-OH, a close analog, self-assembles into spherical vesicles, whereas the parent dipeptide H-Phe-Phe-OH forms nanotubes under similar conditions. mdpi.comcore.ac.uk These vesicles can be exceptionally stable across a wide range of pH values. mdpi.com

Furthermore, the redox state is a key determinant. As noted earlier, the monomeric, reduced form of a cysteine-containing peptide (Ac-Phe-Phe-Cys-NH₂) was observed to form nanospheres, approximately 60 nm in diameter. mdpi.com This suggests that the precursor to the (H-Cys-Phe-OH)₂ dimer, the H-Cys-Phe-OH monomer, would likely favor the formation of nanospheres or related vesicular structures.

Nanofibrils and Nanotubes

Fibrillar and tubular structures are common morphologies for self-assembling aromatic peptides. rsc.orgmdpi.com The formation of (H-Cys-Phe-OH)₂ via disulfide bonding can specifically drive the assembly toward nanofibrils. In studies of an analogous peptide, the disulfide-linked dimer self-assembled into nanofibrils with a diameter of around 20 nm. mdpi.com This fibrillar morphology is typically stabilized by a network of hydrogen bonds forming β-sheet structures along the fibril axis, which is further reinforced by the stacking of the aromatic phenylalanine rings. rsc.orgjnsam.com

While the direct formation of nanotubes by (H-Cys-Phe-OH)₂ is less documented, analogs like H-Phe-Phe-OH are well-known to form robust nanotubes. mdpi.comcore.ac.ukgoogle.com Given that subtle changes in assembly conditions or molecular structure can shift the morphology, it is plausible that specific solvent systems or pH ranges could guide the assembly of (H-Cys-Phe-OH)₂ toward tubular, in addition to fibrillar, structures. The co-assembly of different but related peptides, such as H-Phe-Phe-OH and Boc-Phe-Phe-OH, has been shown to produce varied morphologies like "nanonecklaces," demonstrating the tunability of these systems. mdpi.comfrontiersin.org

| Nanostructure | Associated Peptide Form | Key Formation Factors | References |

|---|---|---|---|

| Nanospheres and Vesicles | Monomeric H-Cys-Phe-OH (reduced form); H-Cys-Phe-Phe-OH | Presence of a cysteine residue; reductive environment. | mdpi.commdpi.comcore.ac.uk |

| Nanofibrils | Dimeric (H-Cys-Phe-OH)₂ (oxidized form) | Oxidative environment promoting disulfide bond formation; β-sheet stabilization. | mdpi.comresearchgate.net |

| Nanotubes | H-Phe-Phe-OH (analog) | Typically formed from aromatic dipeptides lacking the cysteine-driven dimerization. Assembly often initiated in organic solvents. | rsc.orgmdpi.comgoogle.com |

Two-Dimensional Nanowebs and Fibrous Mats

The self-assembly of peptides containing both cysteine and phenylalanine residues can lead to the formation of complex, interconnected two-dimensional (2D) networks. acs.orgnih.gov These structures, often described as nanowebs or fibrous mats, arise from the hierarchical arrangement of simpler building blocks like nanofibers. researchgate.net The process is highly dependent on factors such as peptide concentration and the surrounding environment. researchgate.net

Research on designed amphiphilic peptides incorporating a Phe-Cys-Phe sequence demonstrates that at high concentrations, the peptides initially self-assemble into globular aggregates. researchgate.net These globules then interconnect, forming "beads-on-a-thread" type nanofibers. As these nanofibers elongate and branch, they overlap and entangle, creating a dense, self-healing hydrogel matrix that constitutes a three-dimensional fibrous mat. researchgate.net

At lower concentrations, the morphology shifts. Studies using atomic force microscopy (AFM) on similar self-assembling peptides have shown that as concentration decreases, the globular structures become less prominent, and the resulting fibers are smoother and thinner. researchgate.netresearchgate.net These thin fibers can twist together into ribbon-like structures and form an extensively interwoven network, or nanoweb, with defined pore sizes. acs.orgresearchgate.net For example, one study observed a fishnet-like structure with a nanofiber diameter of about 500 nm and pore sizes ranging from 100–300 nm. acs.orgnih.gov The formation of these 2D nanowebs is driven by the adoption of stable β-sheet and β-turn secondary structures, which guide the hierarchical assembly process. acs.orgnih.govresearchgate.net

| Peptide Concentration | Observed Nanostructure Morphology | Reference |

|---|---|---|

| High (e.g., 1.0 mg/mL) | Globular aggregates connected into "beads-on-a-thread" nanofibers, forming dense 3D mats. | researchgate.net |

| Intermediate (e.g., 0.5 mg/mL) | Fibers with fewer globular structures. | researchgate.net |

| Low (e.g., 0.1 - 0.3 mg/mL) | Interwoven network of smooth, thin fibers and twisted ribbons (2D nanoweb). | researchgate.net |

Aggregation-Induced Emission (AIE) Phenomena in (H-Cys-Phe-OH)2 Assemblies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation. wikipedia.orgacs.org This effect is the opposite of the more common aggregation-caused quenching (ACQ). The underlying mechanism for AIE is widely accepted to be the Restriction of Intramolecular Motion (RIM). acs.orgnih.gov In dilute solutions, the molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. nih.gov In the aggregated state, these molecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission. wikipedia.orgnih.gov

Peptide assemblies containing aromatic residues like phenylalanine are prime candidates for exhibiting AIE. Studies on a cystine-cored diphenylalanine-appended peptide, structurally analogous to this compound, have demonstrated distinct AIE characteristics. nih.gov In its monomeric state in a dilute solution, the peptide shows a typical emission peak at a lower wavelength (e.g., 365 nm). nih.gov Upon self-assembly into spherical nanostructures, a new, broad emission peak appears at a longer wavelength in the visible spectrum (e.g., 420 nm). nih.gov This new peak corresponds to the emissive aggregated state and is a hallmark of the AIE phenomenon. The aggregation process, driven by π-π stacking of the phenylalanine residues and intermolecular hydrogen bonding, restricts the motion of the aromatic rings, activating the AIE fluorescence. nih.gov

| State of Peptide | Observed Emission Peak | Fluorescence Intensity | Reference |

|---|---|---|---|

| Monomeric (in solution) | ~365 nm | Weak / Non-emissive | nih.gov |

| Self-Assembled (Aggregated) | ~420 nm | Strongly Emissive | nih.gov |

Mechanistic Studies of Self-Assembly Kinetics and Thermodynamics

The self-assembly of peptides into ordered structures like those formed by this compound is governed by fundamental kinetic and thermodynamic principles.

Kinetics of Self-Assembly: The aggregation kinetics for many peptides, including those forming amyloid-like fibrils, typically follow a nucleation-polymerization mechanism. nih.govroyalsocietypublishing.org This process is characterized by a sigmoidal curve when monitored over time, which can be divided into three distinct phases:

Lag Phase: An initial period where monomeric peptides slowly associate to form unstable oligomers and critical nuclei. This phase represents a kinetic barrier to aggregation. nih.govcore.ac.uk

Elongation/Growth Phase: Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to a fast growth of the fibrillar or crystalline structures. nih.gov

Plateau/Stationary Phase: The rate of aggregation slows down as the concentration of available monomers is depleted, eventually reaching an equilibrium between the assembled structures and the remaining monomers. nih.gov

Kinetic parameters such as the lag time (t_lag) and the time to reach half-maximal aggregation (t_1/2) are strongly dependent on the initial peptide concentration. nih.gov Generally, higher concentrations lead to shorter lag and half-times, as the probability of productive molecular collisions for nucleation increases. nih.gov

| Kinetic Parameter | Description | Dependence on Concentration | Reference |

|---|---|---|---|

| Lag Time (t_lag) | The time before rapid aggregation begins; corresponds to the nucleation phase. | Decreases with increasing concentration. | nih.gov |

| Half-Time (t_1/2) | The time taken to reach 50% of the final aggregated state. | Decreases with increasing concentration. | nih.gov |

Thermodynamics of Self-Assembly: The thermodynamic driving forces behind the self-assembly of aromatic dipeptides like diphenylalanine (a core component of the this compound structure) have been studied in detail. acs.org The process is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

| Thermodynamic Parameter | Value (for Diphenylalanine) | Interpretation | Reference |

|---|---|---|---|

| ΔG°cryst | -15.3 kJ/mol | The negative value indicates a spontaneous self-assembly process. | acs.org |

| ΔH° | -3.9 kJ/mol | A small negative enthalpy change, suggesting that bond formation (H-bonds, π-stacking) is slightly favorable. | acs.org |

| -TΔS° | -11.4 kJ/mol | The large negative value (implying a large positive ΔS°) confirms that the process is predominantly driven by a favorable increase in entropy, characteristic of the hydrophobic effect. | acs.org |

Advanced Research Topics and Functional Applications of H Cys Phe Oh 2 Systems

Engineering of (H-Cys-Phe-OH)₂ for Biomaterial Development

The unique molecular structure of (H-Cys-Phe-OH)₂ serves as a foundation for the development of novel biomaterials. Its constituent amino acids, cysteine and phenylalanine, provide a combination of hydrophilic and hydrophobic characteristics, as well as hydrogen bonding capabilities, which are crucial for self-assembly into higher-order structures. frontiersin.orgbeilstein-journals.org The presence of the disulfide bond offers a specific site for redox-based control and functionalization.

Design Principles for Responsive Hydrogels based on (H-Cys-Phe-OH)₂

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them excellent candidates for biomedical applications due to their similarity to the native extracellular matrix (ECM). rhhz.netsemanticscholar.orgru.nl The design of responsive, or "smart," hydrogels from (H-Cys-Phe-OH)₂ hinges on leveraging its specific chemical features to create materials that change their properties in response to environmental cues. nih.gov

Key design principles for creating responsive hydrogels from this dipeptide dimer include:

pH-Responsiveness : The free amine and carboxylic acid groups at the termini of the peptide chains are ionizable. frontiersin.org Changes in the surrounding pH alter the charge state of these groups, leading to shifts in electrostatic interactions. This can disrupt or enhance the non-covalent forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the hydrogel network, causing it to swell or shrink. semanticscholar.orgmdpi.com

Redox-Responsiveness : The disulfide bond is the central feature for redox control. mdpi.com In the presence of reducing agents like glutathione (B108866) (GSH), which is found at higher concentrations inside cells than outside, the disulfide bond can be cleaved. This cleavage breaks the covalent link between the two peptide units, leading to the disassembly of the hydrogel network. mdpi.com This mechanism is highly attractive for targeted drug delivery applications. Conversely, an oxidizing environment can promote the formation of disulfide bonds, triggering gelation. mdpi.com

Modulation of Non-Covalent Interactions : The self-assembly process is driven by a balance of hydrophobic interactions from the phenylalanine residues and hydrogen bonding along the peptide backbones. frontiersin.orgfrontiersin.org Altering the peptide sequence, for instance by replacing phenylalanine with other hydrophobic amino acids, can modify the packing and strength of these interactions, thereby tuning the hydrogel's properties. acs.org

These principles allow for the creation of hydrogels that can encapsulate therapeutic agents and release them in response to specific biological triggers found in disease microenvironments, such as the reductive cytosol of cancer cells or the acidic environment of a tumor.

Tunable Viscoelastic Properties of (H-Cys-Phe-OH)₂ Assemblies

The viscoelasticity of a biomaterial—its ability to both store and dissipate mechanical energy—is critical for its function, especially in tissue engineering where it needs to mimic the mechanical properties of native tissues. acs.org The viscoelastic properties of (H-Cys-Phe-OH)₂-based materials can be precisely controlled through several strategies.

The dynamic nature of the non-covalent bonds (hydrogen bonds, hydrophobic interactions) and the reversible covalent disulfide bonds allows the hydrogel network to reconfigure under stress, dissipate energy, and in some cases, exhibit self-healing properties. rhhz.netmdpi.com

Factors Influencing Viscoelasticity:

| Factor | Mechanism of Action | Effect on Properties |

| Concentration | Increasing the concentration of the peptide building block leads to a denser, more interconnected fibrillar network. | Higher storage modulus (G'), indicating a stiffer, more solid-like gel. acs.org |

| pH and Ionic Strength | Alters the ionization state of terminal groups, affecting electrostatic repulsion/attraction and the strength of hydrogen bonds. | Can be used to transition the material from a solution (sol) to a gel state or to modify the gel's stiffness. acs.org |

| Redox Environment | Cleavage or formation of disulfide crosslinks directly alters the covalent connectivity of the network. | Reduction leads to a decrease in viscoelasticity (gel-to-sol transition), while oxidation can increase it. mdpi.com |

| Structural Modifications | Introducing different amino acids or protective groups (e.g., Fmoc) can enhance hydrophobic or π-π stacking interactions. | Can significantly increase the gel's stiffness and stability. rsc.org |

By manipulating these factors, researchers can create (H-Cys-Phe-OH)₂-based hydrogels with a wide range of mechanical profiles, from soft and injectable gels for drug delivery to more robust scaffolds for tissue regeneration. ru.nlnih.gov

Bioconjugation Strategies Utilizing the Disulfide Linkage of (H-Cys-Phe-OH)₂

The disulfide bond in (H-Cys-Phe-OH)₂ is not only a key structural element but also a versatile chemical handle for bioconjugation. nih.gov This allows for the attachment of other molecules, such as drugs, imaging agents, or targeting ligands, to the peptide assembly.

Common strategies for disulfide-based bioconjugation include:

Disulfide Exchange : This process involves the reaction of the disulfide bond in (H-Cys-Phe-OH)₂ with a thiol (-SH) group on another molecule. This results in the formation of a new disulfide bond, linking the target molecule to the cysteine residue. This reaction is reversible and can be triggered under mild physiological conditions. thermofisher.com

Reduction and Re-oxidation : The disulfide bond can be fully reduced to two free thiol groups using a reducing agent. thermofisher.com These thiols are then available to react with a variety of thiol-reactive chemical groups (e.g., maleimides, haloacetyls) on the molecule to be conjugated, forming stable thioether bonds. thermofisher.comrsc.org Subsequent re-oxidation can reform a disulfide bridge if desired, potentially linking different functional molecules. nih.gov

"Bridging" Reagents : Advanced chemical linkers can react with the two thiol groups generated after reduction, effectively "re-bridging" the disulfide with a new molecular entity that may carry a therapeutic payload or another functional group. nih.govucl.ac.uk This maintains the structural linkage while incorporating new functionality.

These strategies are central to designing sophisticated drug delivery systems where the (H-Cys-Phe-OH)₂ hydrogel acts as a carrier, and the disulfide bond serves as a cleavable linker for releasing a conjugated drug in a reductive environment. nih.gov

Enzymatic Stability and Proteolytic Degradation of (H-Cys-Phe-OH)₂

For any peptide-based biomaterial intended for in vivo use, its stability against enzymatic degradation is a critical parameter that dictates its lifespan and functional window. rsc.org While peptide structures are inherently biodegradable, their rate of degradation must be controllable. mdpi.com

Susceptibility to Dipeptidases and Proteases

As a dipeptide derivative, (H-Cys-Phe-OH)₂ is potentially susceptible to cleavage by various proteases and peptidases present in biological systems. mdpi.com

Exopeptidases : These enzymes cleave peptide bonds from the ends of a peptide chain. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus. mdpi.com

Dipeptidases : These enzymes specialize in hydrolyzing dipeptides into their constituent amino acids. mdpi.comfrontiersin.org Specific dipeptidases, such as peptidase E, show high specificity for dipeptides with an N-terminal aspartic acid, but other dipeptidases have broader specificities. nih.gov

Endopeptidases : Enzymes like chymotrypsin, which preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids like phenylalanine, could potentially degrade the peptide. mdpi.comasm.org

Modulation of Stability through Structural Modifications

To enhance the enzymatic stability of (H-Cys-Phe-OH)₂-based materials for long-term applications, several structural modification strategies can be employed. These modifications aim to make the peptide less recognizable to proteolytic enzymes. mdpi.com

Strategies to Enhance Proteolytic Resistance:

| Modification | Rationale | Example |

| N-terminal Acetylation or C-terminal Amidation | Blocks the free termini, making the peptide resistant to exopeptidases (aminopeptidases and carboxypeptidases). rsc.org | Ac-Cys-Phe-OH or H-Cys-Phe-NH₂ |

| Use of D-Amino Acids | Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. mdpi.com | H-(D-Cys)-(D-Phe)-OH |

| Backbone Methylation | Adding a methyl group to the peptide backbone nitrogen can sterically hinder the approach of proteases, significantly increasing stability. acs.org | H-Cys(Me)-Phe-OH or H-Cys-Phe(N-Me)-OH |

| Incorporation of Non-canonical Amino Acids | Replacing standard amino acids with unnatural ones (e.g., β-amino acids) disrupts the geometry required for enzyme recognition. mdpi.com | Replacing L-phenylalanine with β-phenylalanine. |

By implementing these modifications, the degradation rate of (H-Cys-Phe-OH)₂-based biomaterials can be tuned, extending their functional lifetime in vivo and allowing for more controlled and sustained therapeutic effects. acs.orgmdpi.com

Redox-Responsive Behavior for Controlled Release Systems

The unique structure of (H-Cys-Phe-OH)₂, characterized by a disulfide bond linking two Cys-Phe dipeptide units, makes it an exemplary candidate for redox-responsive controlled release systems. nih.govresearchgate.net This responsiveness is primarily triggered by the differential concentrations of glutathione (GSH), a key intracellular reducing agent, between the extracellular environment and the intracellular milieu of cancer cells. mdpi.commdpi.com The concentration of GSH within tumor cells can be 100 to 1,000 times higher (ranging from 2-10 mM) than in normal tissues. mdpi.com

This significant redox potential gradient is exploited to design intelligent drug delivery platforms. dovepress.com Nanoparticles formulated from (H-Cys-Phe-OH)₂, often referred to as CFO (Cysteine-Phenylalanine-Oxidized) nanoparticles, are stable under normal physiological conditions due to the integrity of the disulfide bond. nih.govacs.org However, upon internalization into cancer cells, the high GSH concentration facilitates the cleavage of the disulfide bond, reducing it to two separate cysteine thiol groups. nih.govmdpi.com This cleavage leads to the disassembly of the nanoparticle structure and the subsequent release of an encapsulated therapeutic payload. nih.govacs.org

Research has demonstrated the successful encapsulation of anticancer drugs like doxorubicin (B1662922) (Dox) within CFO nanoparticles. researchgate.net Drug release studies confirmed that the release rate is significantly enhanced in the presence of GSH, validating the redox-responsive mechanism. nih.govresearchgate.net One study observed that as the GSH concentration increased, the release of the encapsulated drug from the dipeptide nanoparticles was markedly accelerated. nih.gov This targeted, on-demand drug release minimizes systemic toxicity and enhances therapeutic efficacy at the tumor site. acs.org

Table 1: GSH-Triggered Drug Release from (H-Cys-Phe-OH)₂ Nanoparticles

| Condition | Stimulus | Drug Release Profile | Reference |

| Control | Low/No GSH | Minimal and slow release of encapsulated drug. | nih.gov |

| Tumor Microenvironment | High GSH (e.g., 5-10 mM) | Rapid and enhanced release due to disulfide bond cleavage. | nih.govresearchgate.net |

Interactions of (H-Cys-Phe-OH)₂ Assemblies with Biological Components

The interactions between (H-Cys-Phe-OH)₂ assemblies and biological systems are multifaceted, governed by their inherent peptidic nature and the functional groups they present. As materials derived from natural amino acids, these dipeptide nanoparticles offer excellent biocompatibility. nih.govacs.orgdergipark.org.tr Their surfaces can be readily modified to engage with specific biological targets. For instance, conjugating folic acid (FA) to CFO nanoparticles enhances their uptake in cancer cells that overexpress folate receptors, demonstrating a specific interaction with a cell surface protein. researchgate.netacs.orgnih.gov

The self-assembly process itself, which leads to the formation of these functional nanostructures, is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic forces, π-π stacking between the phenylalanine aromatic rings, and hydrophobic interactions. dergipark.org.tracs.orgnih.gov These same forces dictate how the resulting assemblies interface with biological components like cell membranes and proteins. mdpi.com

When (H-Cys-Phe-OH)₂ is incorporated into hybrid nanomaterials, its interfacial interactions are critical to the final structure and function of the composite. The behavior of dipeptides on various surfaces, such as gold nanoparticles or porous calcium carbonate, provides insight into these interactions. acs.orgnih.gov The driving forces are typically a balance of electrostatic and hydrophobic interactions. acs.org For example, research has shown that dipeptides with a net negative charge preferentially self-assemble on surfaces that are either positively charged or hydrophobic. acs.org

The specific amino acid residues of (H-Cys-Phe-OH)₂ play distinct roles. The phenylalanine residue, with its bulky aromatic side chain, contributes significantly to hydrophobic and π-π stacking interactions, which are crucial for assembly and binding to hydrophobic surfaces. reading.ac.ukrsc.org The cysteine residue and the terminal carboxyl and amino groups provide sites for hydrogen bonding and electrostatic interactions, which are influenced by the pH and ionic strength of the surrounding medium. mdpi.com The interaction between a peptide and a nanomaterial surface is a dynamic process that can lead to conformational changes in the peptide, affecting its biological activity. mdpi.comacs.org Understanding these interfacial forces is key to the rational design of novel hybrid materials with tailored properties for specific biological applications. mdpi.com

Self-assembling dipeptides, particularly those containing aromatic residues like phenylalanine, have been investigated for their ability to modulate protein folding and aggregation pathways, a process implicated in several neurodegenerative diseases. dovepress.comtandfonline.com Nanoparticles can serve as artificial chaperones or catalytic surfaces that influence the kinetics of protein fibrillation. dovepress.com They can either accelerate aggregation by increasing the local concentration of protein monomers or inhibit it by interfering with the formation of critical nuclei. dovepress.com

Studies on engineered polymer nanoparticles containing the hydrophobic dipeptide diphenylalanine (Phe-Phe or FF), a close structural analog of the Cys-Phe unit, have shown significant inhibition of amyloid-β (Aβ) peptide fibrillation. acs.org These nanoparticles were found to slow the secondary structure transition of Aβ from a random coil to a pathogenic β-sheet conformation. acs.org The inhibitory mechanism is believed to involve the binding of the dipeptide nanoparticles to the hydrophobic core of the Aβ peptide, which blocks the self-association necessary for fibril formation. dovepress.comacs.org Given the structural similarity and shared hydrophobicity from the phenylalanine residue, (H-Cys-Phe-OH)₂ assemblies are hypothesized to exert a similar influence, potentially sequestering aggregation-prone peptides and redirecting them away from toxic pathways.

Table 2: Effect of Dipeptide Nanoparticles on Amyloid-β (Aβ) Fibrillation

| Dipeptide Nanoparticle System | Observed Effect on Aβ Aggregation | Proposed Mechanism | Reference |

| Polymer-Diphenylalanine (FF) | Significant inhibition of fibrillation kinetics. | Slows transition from random coil to β-sheet; binds to hydrophobic Aβ motif. | acs.org |

| Polymer-Dialanine (AA) | Accelerates fibrillation kinetics. | Acts as a nucleating surface for Aβ aggregation. | acs.org |

| Polyoxometalate-Peptide Hybrids | Effective inhibition of Aβ aggregation. | Self-assembly of hybrid particles interferes with Aβ self-assembly. | dovepress.com |

Investigation of Interfacial Interactions in Hybrid Nanomaterials

Exploration of (H-Cys-Phe-OH)₂ in Peptide Screening Methodologies

The compound (H-Cys-Phe-OH)₂ is noted as a polypeptide that can be identified through peptide screening techniques. medchemexpress.com Peptide screening encompasses a range of high-throughput methods used to discover peptides with specific functions—such as binding to a protein target, inhibiting an enzyme, or mimicking a biological epitope—from large, diverse libraries. medchemexpress.com

The Cys-Phe dipeptide, and by extension its disulfide-linked dimer, serves as a valuable building block in the construction of such libraries. The cysteine residue is particularly important due to its unique ability to form disulfide bonds. This allows for the creation of cyclized peptides, either through intramolecular cyclization or by forming dimers like (H-Cys-Phe-OH)₂. frontiersin.org Cyclic peptides are often favored in screening because their constrained conformations can lead to higher binding affinity, specificity, and greater stability against enzymatic degradation compared to their linear counterparts. frontiersin.org Therefore, dipeptides like H-Cys-Phe-OH can be incorporated into technologies like phage display or dynamic combinatorial libraries, where their self-assembly or cyclization properties can be harnessed to select for novel functional biomolecules.

Computational Modeling and Simulation of (H-Cys-Phe-OH)₂ Behavior in Complex Systems

Computational methods, especially molecular dynamics (MD) simulations, are indispensable tools for understanding the behavior of (H-Cys-Phe-OH)₂ and related dipeptide systems at the atomic level. rsc.orgrsc.org These simulations provide insights into the fundamental driving forces that govern their self-assembly into complex nanostructures. jlu.edu.cn By modeling the interactions between dipeptide molecules and their solvent environment, researchers can elucidate the roles of π-π stacking of phenylalanine rings, hydrogen bonding networks, and electrostatic and van der Waals forces. rsc.orgjlu.edu.cn

Simulations can predict the morphology of the resulting assemblies—such as nanotubes, nanofibers, or spherical micelles—and analyze their thermodynamic stability. rsc.orgjlu.edu.cn Different simulation techniques are employed depending on the scale of the inquiry.

All-Atom (AA) MD simulations provide high-resolution details of specific molecular interactions, such as the precise geometry of hydrogen bonds or the interaction energy between a dipeptide and a nanomaterial surface. mdpi.com

Coarse-Grained (CG) MD simulations allow for the study of larger systems over longer timescales, enabling the observation of the entire self-assembly process from randomly dispersed monomers to a final, ordered nanostructure. rsc.org

These computational studies are crucial for interpreting experimental data and for the rational design of new dipeptide-based materials with desired properties. mdpi.comrsc.org

Table 3: Application of Computational Modeling to Dipeptide Self-Assembly

| Simulation Technique | Key Insights Provided | Examples of Findings | Reference(s) |

| All-Atom MD (AA-MD) | Detailed interaction energies, specific bond formations (e.g., hydrogen bonds), conformational analysis. | Quantifies driving forces; reveals how dipeptides coat nanosheets and the dominance of Coulombic vs. van der Waals interactions. | mdpi.comrsc.org |

| Coarse-Grained MD (CG-MD) | Large-scale assembly dynamics, prediction of final nanostructure morphology (fibers, tubes). | Demonstrates that interactions between different precursor dipeptides can disrupt self-assembly in mixed libraries. | rsc.org |

| Radial Distribution Function (RDF) Analysis | Probability of finding an atom/group at a distance from another; confirms specific interactions. | Shows typical π-π stacking distances between fluorenyl rings in Fmoc-FF assemblies, confirming stacking as a key driving force. | jlu.edu.cn |

Q & A

Q. What systematic review strategies are effective for identifying underreported properties of (H-Cys-Phe-OH)₂?

- Methodological Answer :

- Search Filters : Use SciFinder with terms like “(H-Cys-Phe-OH)₂ AND (stability OR kinetics)” and limit to “crystal structures” or “thermodynamic data” .

- Grey Literature : Screen conference abstracts (e.g., ACS Meetings) and theses via ProQuest for unpublished data .

- Citation Chaining : Use tools like Connected Papers to trace seminal studies and their derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。